N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide
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Overview
Description
Furan derivatives are planar five-member heterocyclic compounds with 4 carbon atoms and 1 oxygen atom. They are constituents of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Pyrazin compounds, on the other hand, have gained significant attention in scientific research due to their potential therapeutic applications.
Synthesis Analysis
Furan derivatives can be synthesized via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . Pyrazin compounds can be synthesized by acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol .Molecular Structure Analysis
The molecular structure of furan derivatives and pyrazin compounds is unique and valuable for scientific research, particularly in drug discovery and material synthesis.Chemical Reactions Analysis
Furan derivatives and pyrazin compounds can undergo a series of simultaneous multi bond-forming reactions which enable construction of structurally diverse compounds through combinatorial interactions between simple starting materials .Physical and Chemical Properties Analysis
Furan is a non-polar aromatic compound and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding. This improves pharmacokinetic characteristics of lead molecules and is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .Scientific Research Applications
Furan and Pyrazine Derivatives in Scientific Research
Alkaloids and Potential Antiviral Agents
Research on compounds derived from the mangrove-derived actinomycete Jishengella endophytica revealed new alkaloids with potential antiviral activities against the influenza A virus subtype H1N1, suggesting a promising avenue for developing new antiviral drugs (Wang et al., 2014).
Cytotoxic Derivatives for Cancer Research
A study on the fungus Phellinus igniarius led to the identification of cytotoxic derivatives with selective efficacy against certain cancer cell lines, indicating the role of furan derivatives in cancer research (Mo et al., 2004).
Seed Germination Stimulants
The synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one, a compound responsible for promoting seed germination in various plant species, underscores the ecological and agricultural significance of furan derivatives (Flematti et al., 2005).
Antiviral and Antifungal Activities
Conversion of furanones to other heterocyclic systems showed promising antiviral and antifungal activities, illustrating the potential of such compounds in developing antimicrobial agents (Hashem et al., 2007).
Herbicidal and Antifungal Applications
Novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives were synthesized and evaluated for their herbicidal and antifungal activities, demonstrating the utility of furan and pyrazine derivatives in pest control (Huo et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . The future of furan derivatives and pyrazin compounds lies in their potential applications in various fields, including medicinal chemistry, drug discovery, and material synthesis.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(2)25-16-4-3-13(9-21-16)18(23)22-10-15-17(20-7-6-19-15)14-5-8-24-11-14/h3-9,11-12H,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFMCNDTLMZSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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